Rendix

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Rendix involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

Functionalization: The benzimidazole core is then functionalized with various substituents, including the amidino group and the pyridyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used for the initial synthesis steps, ensuring controlled reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions: Rendix undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in this compound is hydrolyzed by esterases in the plasma and liver to form the active compound, dabigatran.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzimidazole core.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Esterases in the plasma and liver catalyze the hydrolysis reaction under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products:

Dabigatran: The primary product formed from the hydrolysis of this compound.

Oxidized and Reduced Derivatives: Various oxidized and reduced derivatives of the benzimidazole core.

科学研究应用

Infectious Disease Detection

The RenDx multiplex assay system has shown remarkable potential in diagnosing infectious diseases. It can simultaneously identify up to nine different targets from a single sample, which is particularly useful in cases where multiple pathogens may be present.

-

Case Study: Human Papilloma Virus (HPV) Detection

- Researchers at Cardiff University utilized the RenDx platform to differentiate between high-risk and low-risk HPV genotypes. This differentiation is crucial as persistent high-risk HPV infections are linked to cervical cancer. The ability to identify specific genotypes enables targeted treatment strategies, improving patient outcomes significantly .

-

Case Study: Meningitis Pathogen Detection

- A collaboration with the University of Strathclyde developed an assay for the rapid detection of bacteria causing meningitis in cerebrospinal fluid (CSF). This method demonstrated the capability to detect and quantify three clinically relevant pathogens, offering a faster alternative to traditional culture methods .

Technological Advantages

The integration of SERS technology within the RenDx platform provides several advantages:

- High Sensitivity : The ability to detect multiple targets enhances the sensitivity of diagnostics.

- Rapid Results : Quick turnaround times for results facilitate timely clinical decisions.

- Cost-Effectiveness : Multiplexing reduces the need for multiple tests, thereby lowering costs associated with diagnostics.

Broader Scientific Research Applications

Beyond healthcare diagnostics, Rendix technology has implications in various scientific domains:

Toxicology and Drug Development

This compound can be leveraged in toxicological studies to assess compound safety profiles through repeat-dose toxicity reports. The integration of data from these studies can aid in building predictive models for drug safety assessments .

Genomic Research

In genomic research, this compound technologies can assist researchers in managing large datasets generated from genomic sequencing and electronic medical records. This capability is crucial for evidence-based medicine initiatives aimed at improving treatment plans and health outcomes .

Data Tables and Comparative Analysis

| Application Area | Technology Used | Key Benefits |

|---|---|---|

| Infectious Disease Detection | SERS + PCR | High sensitivity, rapid results |

| HPV Genotyping | RenDx multiplex assay | Accurate risk assessment for cervical cancer |

| Meningitis Detection | SERS-based assay | Quick identification of pathogens |

| Toxicology | Data modeling from toxicity reports | Predictive safety assessments |

| Genomic Research | Data management tools | Enhanced analysis of large genomic datasets |

Conclusion and Future Directions

The applications of this compound technology are vast and varied, with significant implications for healthcare diagnostics and scientific research. Ongoing collaborations between academic institutions and diagnostic companies will likely yield further innovations that enhance the capabilities of this technology. Future research may focus on expanding the range of detectable pathogens and improving the accuracy and efficiency of diagnostic assays.

作用机制

Rendix exerts its effects through the following mechanism:

Hydrolysis to Dabigatran: this compound is hydrolyzed to dabigatran by esterases in the plasma and liver.

Thrombin Inhibition: Dabigatran directly inhibits thrombin, a serine protease responsible for converting fibrinogen to fibrin in the coagulation cascade.

Molecular Targets: The primary molecular target is thrombin, which is inhibited by dabigatran, preventing the formation of blood clots.

相似化合物的比较

Rendix is unique compared to other anticoagulants due to its direct thrombin inhibition mechanism. Similar compounds include:

Warfarin: An anticoagulant that inhibits vitamin K-dependent clotting factors.

Heparin: An anticoagulant that enhances the activity of antithrombin III.

Rivaroxaban: A direct factor Xa inhibitor.

This compound stands out due to its specific inhibition of thrombin, providing a targeted approach to anticoagulation with a different mechanism compared to other anticoagulants .

属性

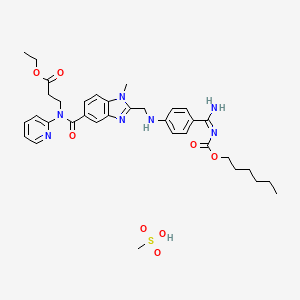

IUPAC Name |

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBXHPXHHOLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。